2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol
Description
This compound is a pyrimidin-4-ol derivative featuring a substituted oxazole-thioether moiety. Its structure includes a 3-chlorophenyl group attached to the oxazole ring and a 3-methoxyphenyl group at the pyrimidine core. The molecular formula is C₂₃H₁₈ClN₃O₃S, with a molecular weight of 468.92 g/mol .
Properties
IUPAC Name |
2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-(3-methoxyphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-13-19(24-21(29-13)15-6-3-7-16(23)9-15)12-30-22-25-18(11-20(27)26-22)14-5-4-8-17(10-14)28-2/h3-11H,12H2,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWHRNQUEKRVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized by reacting 3-chlorobenzaldehyde with an appropriate amine and acetic anhydride under reflux conditions.
Attachment of the Sulfanyl Group: The oxazole derivative is then reacted with a thiol compound in the presence of a base such as sodium hydride to introduce the sulfanyl group.
Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with a methoxy-substituted benzaldehyde and a suitable nitrogen source under acidic conditions to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Linker
The sulfanyl (-S-) group bridging the oxazole and pyrimidine moieties exhibits moderate nucleophilic substitution reactivity. Studies on structurally analogous compounds demonstrate:
-
Thiol-disulfide exchange : Replacement of the sulfanyl group with other nucleophiles (e.g., amines, alcohols) under basic conditions (K₂CO₃/DMF, 60–80°C) .
-
Oxidation susceptibility : The sulfanyl linker can oxidize to sulfoxide (-SO-) or sulfone (-SO₂-) groups using H₂O₂ or m-CPBA, altering electronic properties .
Table 1: Reaction Outcomes at the Sulfanyl Group
Pyrimidine Core Reactivity
The 4-hydroxy-pyrimidine ring undergoes characteristic reactions:
-
O-Alkylation : Reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of NaH/THF to form 4-alkoxy derivatives .
-
Hydroxyl group displacement : Conversion to chloropyrimidine using POCl₃/PCl₅, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
Key Findings :
-
Alkylation at the 4-OH position enhances lipophilicity, critical for membrane permeability in bioactive analogs .
-
Chlorinated intermediates enable regioselective functionalization at C-2 and C-6 positions .
Oxazole Ring Modifications
The 5-methyl-2-(3-chlorophenyl)-1,3-oxazole component participates in:
-
Electrophilic aromatic substitution : Bromination at the oxazole’s C-5 methyl group using NBS/AIBN (70°C, CCl₄) .
-
Ring-opening reactions : Hydrolysis under acidic conditions (HCl/H₂O, reflux) yields α-ketoamide derivatives .
Table 2: Oxazole Functionalization Pathways
| Reaction | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 70°C | 5-Bromomethyl-oxazole derivative | Precursor for Suzuki coupling |
| Acidic hydrolysis | 6M HCl, H₂O, reflux, 8 h | α-Ketoamide intermediate | Scaffold for peptide mimics |
Methoxyphenyl Group Transformations
The 3-methoxyphenyl substituent on the pyrimidine undergoes:
-
Demethylation : BBr₃ in DCM at −78°C cleaves the methyl ether to a phenolic -OH group .
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position, enabling further reduction to amines .
Cross-Coupling Reactions
The chlorophenyl and methoxyphenyl groups facilitate:
-
Buchwald-Hartwig amination : Pd(dba)₂/Xantphos catalyzes C-N bond formation with aryl amines .
-
Heck coupling : Vinylation at the chlorophenyl moiety using Pd(OAc)₂/PPh₃ .
Biological Activity Correlation
Reaction-driven modifications significantly impact bioactivity:
Scientific Research Applications
2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A : 6-(3-Chlorophenyl)-2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)pyrimidin-4-ol (CAS: 1040636-04-1)
Molecular Formula : C₂₃H₂₀ClN₃O₄S
Molecular Weight : 469.9 g/mol
Key Structural Differences :
- Substituents on Oxazole Ring : Compound A has a 2,3-dimethoxyphenyl group instead of a 3-chlorophenyl group at the oxazole’s 2-position.
- Pyrimidine Substituent : Both compounds share a 3-chlorophenyl group at the pyrimidine’s 6-position, but the target compound has a 3-methoxyphenyl group here, whereas Compound A retains the 3-chlorophenyl group.
Implications :
Electronic Effects : The 2,3-dimethoxy groups in Compound A introduce stronger electron-donating effects compared to the 3-chloro group in the target compound. This could alter reactivity in electrophilic aromatic substitution or hydrogen-bonding interactions .
Compound B : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Molecular Formula : C₁₂H₈ClF₃N₂OS
Molecular Weight : 328.72 g/mol
Key Structural Differences :
- Core Heterocycle : Compound B uses a pyrazole ring instead of a pyrimidine.
- Functional Groups : A trifluoromethyl group and aldehyde replace the methoxyphenyl and oxazole-thioether moieties.
Tabulated Comparison of Key Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | 468.92 g/mol | 469.9 g/mol | 328.72 g/mol |
| Core Heterocycle | Pyrimidin-4-ol | Pyrimidin-4-ol | Pyrazole |
| Key Substituents | 3-Chlorophenyl (oxazole), 3-Methoxyphenyl (pyrimidine) | 2,3-Dimethoxyphenyl (oxazole), 3-Chlorophenyl (pyrimidine) | 3-Chlorophenylsulfanyl, Trifluoromethyl |
| Electronic Profile | Moderate electron-withdrawing (Cl, OCH₃) | Strong electron-donating (OCH₃) | Highly polar (CF₃, CHO) |
| Potential Applications | Kinase inhibition, Materials | Antioxidant studies | Enzyme inhibition |
| Data Availability | Limited physical data | Limited physical data | Well-characterized in MSDS |
Research Findings and Limitations
- Synthetic Challenges : Both the target compound and Compound A lack reported melting points, boiling points, or solubility data, suggesting synthetic or purification hurdles .
- Biological Data Gap: No peer-reviewed studies on the target compound’s bioactivity were identified. In contrast, pyrazole analogs like Compound B have documented IC₅₀ values in enzyme assays .
- Computational Predictions : Molecular docking simulations (using software like AutoDock) could hypothesize that the target compound’s methoxyphenyl group enhances π-π stacking in hydrophobic protein pockets compared to Compound A’s dimethoxy groups.
Q & A
Basic: What are the optimal synthetic routes for preparing this compound with high purity?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:
- Oxazole ring formation : React 3-chlorophenyl-substituted precursors with acetylating agents under anhydrous conditions to generate the 1,3-oxazole moiety .
- Sulfanyl linkage : Use nucleophilic substitution between the oxazole-methyl bromide intermediate and a pyrimidin-4-ol thiol derivative, catalyzed by a base like K₂CO₃ in DMF .
- Pyrimidine functionalization : Introduce the 3-methoxyphenyl group via Suzuki-Miyaura cross-coupling, employing Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DME/H₂O solvent system .
Critical Consideration : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify intermediates using column chromatography (gradient elution with 20–50% ethyl acetate in hexane) to achieve >95% purity .
Basic: How to characterize this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Analysis : Confirm structural integrity using ¹H/¹³C NMR. Key peaks include:
- Pyrimidin-4-ol : A downfield singlet (~δ 12.5 ppm) for the hydroxyl proton.
- Methoxyphenyl : A triplet at δ 3.8 ppm (OCH₃) and aromatic protons at δ 6.7–7.3 ppm .
- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) with ESI-MS to verify molecular ion peaks (expected [M+H]⁺ ~468.5 m/z) and detect impurities .
- Elemental Analysis : Validate elemental composition (C, H, N, S) within ±0.3% of theoretical values .
Advanced: How to optimize reaction conditions to improve yield and reduce by-products?
Methodological Answer:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) for Suzuki coupling efficiency. Pd(PPh₃)₄ in DME/H₂O (3:1) at 80°C achieves >85% yield .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for sulfanyl linkage formation. DMF minimizes side reactions (e.g., oxidation) compared to DMSO .
- Temperature Control : Lower reaction temperatures (0–5°C) during oxazole synthesis reduce dimerization by-products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
